
(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a piperidine group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Piperidine: The piperidine group can be introduced through nucleophilic substitution reactions. For example, 4-methyl-3-hydroxymethylpyridine can be reacted with piperidine under basic conditions to form the desired product.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction, followed by reduction to the alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyridine ring to a piperidine ring using hydrogenation.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.
作用機序
The mechanism of action of (4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperidine group can interact with various biological targets, while the hydroxymethyl group can form hydrogen bonds, enhancing binding affinity.
類似化合物との比較
Similar Compounds
(4-Methyl-6-(morpholin-1-yl)pyridin-3-yl)methanol: Similar structure but with a morpholine ring instead of piperidine.
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanol is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This can influence its binding affinity and selectivity towards biological targets, making it a valuable compound in drug discovery and other applications.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
(4-methyl-6-piperidin-1-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C12H18N2O/c1-10-7-12(13-8-11(10)9-15)14-5-3-2-4-6-14/h7-8,15H,2-6,9H2,1H3 |
InChIキー |
JCVGVWMEHQAUPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1CO)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




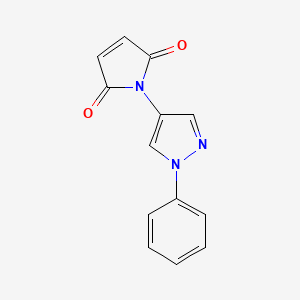

![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)

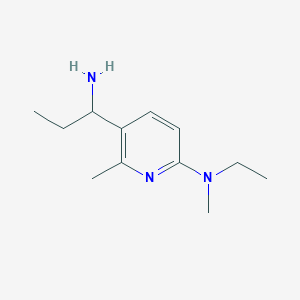
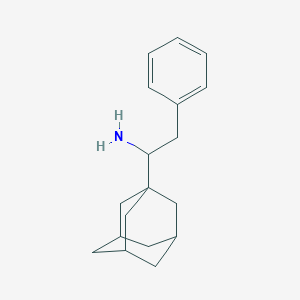
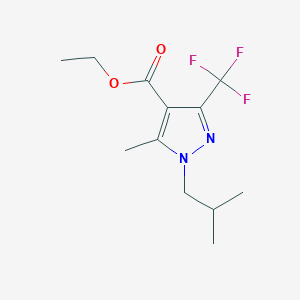
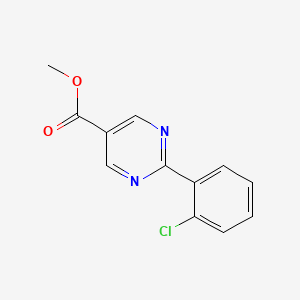
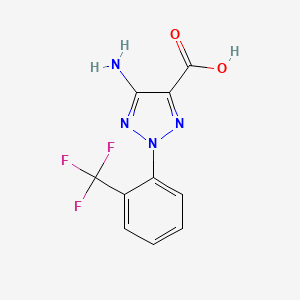

![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)
![3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803741.png)
